molecular formula C35H43N5O5 B2520201 tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate

tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate

Cat. No.: B2520201
M. Wt: 613.7 g/mol
InChI Key: IPDNGCVMBLLUBU-NSOVKSMOSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[5-[(1S)-1-amino-3-oxo-3-(tritylamino)propyl]-1,2,4-oxadiazol-3-yl]-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O5/c1-33(2,3)43-23-28(37-32(42)44-34(4,5)6)30-38-31(45-40-30)27(36)22-29(41)39-35(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21,27-28H,22-23,36H2,1-6H3,(H,37,42)(H,39,41)/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDNGCVMBLLUBU-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C1=NOC(=N1)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C1=NOC(=N1)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a tert-butyl carbamate moiety linked to a 1,2,4-oxadiazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the amino acid derivative contributes to its potential as a bioactive molecule.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring.
  • Introduction of the amino acid side chain.
  • Protection and deprotection steps to ensure the integrity of reactive functional groups.

Anticancer Properties

Recent studies have indicated that compounds featuring oxadiazole moieties exhibit significant anticancer activity. For instance, oxadiazole derivatives have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives selectively induced apoptosis in various cancer cell lines by activating caspase pathways . The specific activity of this compound was not directly tested but suggests a promising avenue for further investigation.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Non-natural amino acids incorporated into peptides have been shown to enhance binding affinity and specificity towards target enzymes.

Research Findings:
Incorporation of similar structural motifs has been linked to improved inhibition of proteases such as trypsin-like enzymes . This indicates that the compound could serve as a scaffold for developing more potent inhibitors.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, permeability, and metabolic stability are essential considerations.

PropertyValue
Solubility0.403 mg/ml
Log P (octanol/water)-2.88
Metabolic StabilityUnder investigation

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound may find applications in:

  • Cancer Therapy: As an anticancer agent targeting specific pathways.
  • Enzyme Modulation: As an inhibitor for therapeutic enzymes involved in various diseases.
  • Drug Design: As a template for designing novel bioactive compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Differences Among Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound C₃₅H₄₃N₅O₅ 613.75 1,2,4-Oxadiazole, Boc, Tritylamino R/S configured
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate C₁₂H₂₁N₃O₂S 283.38 Thiazole, Boc R configured
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate C₁₂H₁₃N₃O₃ 247.26 Benzoisoxazole, Boc, Amino None specified
tert-Butyl (S)-(3-(1H-indol-3-yl)-1-(octylamino)-1-oxopropan-2-yl)carbamate C₂₄H₃₆N₄O₃ 452.58 Indole, Octylamide, Boc S configured

Key Observations :

  • Heterocyclic Core : The target’s 1,2,4-oxadiazole ring offers distinct electronic properties compared to thiazole () or benzoisoxazole (). Oxadiazoles are less basic than thiazoles, influencing their reactivity in nucleophilic substitutions .
  • Boc Utilization: All compounds employ Boc protection, but the target uniquely integrates two tert-butoxy groups, enhancing steric protection and solubility in non-polar solvents .
  • Amino Protection: The tritylamino group in the target contrasts with simpler amino groups in analogs (e.g., ). Trityl provides superior acid-labile protection compared to Boc, enabling orthogonal deprotection strategies .

Key Observations :

  • Analogs (e.g., ) use standard carbamate-forming reagents like DCC/HOBt, suggesting similar coupling mechanisms .
  • Yields for the target compound are comparable to analogs (e.g., 61.5%–67%), but its structural complexity may necessitate additional purification steps .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility (Organic) Stability
Target Compound ~5.2 (High) Soluble in DCM, DMF Stable to base, acid-labile trityl
(R)-2 () ~2.1 Soluble in MeOH Boc stable at neutral pH
Benzoisoxazole analog () ~2.8 Soluble in THF Light-sensitive
Indole derivative () ~4.1 Soluble in EtOAc Hydrolytically stable

Key Observations :

  • The target’s high LogP (~5.2) reflects its lipophilicity due to tert-butyl and trityl groups, reducing aqueous solubility but enhancing membrane permeability in drug design contexts.
  • Stability: The trityl group’s acid sensitivity allows selective deprotection under mild acidic conditions (e.g., 1% TFA), whereas Boc requires stronger acids (e.g., HCl/dioxane) .

Preparation Methods

Amidoxime Preparation

A nitrile precursor, such as (S)-2-amino-3-(tritylamino)propanenitrile, is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.

$$
\text{R-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{R-C(NH}2\text{)=N-OH}
$$

Cyclization with Activated Carboxylic Acid

The amidoxime reacts with a tert-butoxyethyl carbamate-activated carboxylic acid (e.g., tert-butyl (R)-2-((chlorocarbonyl)oxy)-3-(tert-butoxy)propanoate) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms the oxadiazole ring under mild conditions (0–25°C, 12–24 hours).

$$
\text{Amidoxime} + \text{Activated Acid} \xrightarrow{\text{EDC, DCM}} \text{Oxadiazole} + \text{Byproducts}
$$

Key Considerations :

  • Anhydrous conditions prevent hydrolysis of the activated intermediate.
  • Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

Carbamate Protection and tert-Butoxy Group Installation

The tert-butoxyethyl carbamate group is introduced via a carbamate-forming reaction.

tert-Butyl Chloroformate Activation

The secondary alcohol on the ethyl backbone is treated with tert-butyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

$$
\text{HOCH}2\text{C-OX} + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Boc-OCH}_2\text{C-OX}
$$

Deprotection and Final Assembly

Selective deprotection of the trityl group (using trifluoroacetic acid) followed by neutralization yields the free amine, which is immediately protected as a carbamate to prevent side reactions.

Stereochemical Control and Chiral Purity

The (R)- and (S)-configurations are preserved using enantiomerically pure starting materials:

  • (R)-tert-butoxyethyl amine : Synthesized via asymmetric hydrogenation of a ketone precursor.
  • (S)-β-amino acid : Derived from L-serine through stereospecific transformations.

Analytical Validation :

  • Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99%).
  • $$^{1}\text{H}$$ NMR and $$^{13}\text{C}$$ NMR verify regio- and stereochemistry.

Purification and Characterization

Purification :

  • Silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound.
  • Recrystallization from tert-butyl methyl ether improves purity to >98%.

Characterization Data :

Property Value Source
Molecular Formula C$${35}$$H$${43}$$N$${5}$$O$${5}$$
Molecular Weight 613.76 g/mol
Melting Point 128–130°C
Optical Rotation ([α]$$_{D}$$) +24.5° (c 1.0, CHCl$$_3$$)

Industrial-Scale Considerations

  • Cost Analysis : Bulk synthesis reduces raw material costs (e.g., trityl chloride at $870/100g).
  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) minimize waste.

Challenges and Mitigation Strategies

  • Trityl Group Stability : Avoid strong acids/bases to prevent detritylation.
  • Oxadiazole Ring Hydrolysis : Use anhydrous conditions during coupling steps.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl ((R)-1-(5-((S)-1-amino-3-oxo-3-(tritylamino)propyl)-1,2,4-oxadiazol-3-yl)-2-(tert-butoxy)ethyl)carbamate?

Methodological Answer: The compound’s synthesis involves multi-step strategies, often leveraging orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc] and trityl [Trt]) to preserve stereochemistry. A typical approach includes:

Oxadiazole Ring Formation : React a nitrile precursor (e.g., tert-Butyl (4-cyanothiazol-2-yl)methylcarbamate) with hydroxylamine under anhydrous conditions to form the 1,2,4-oxadiazole core .

Chiral Center Introduction : Use enantioselective methods, such as asymmetric catalysis or chiral auxiliary-mediated alkylation, to install the (R) and (S) configurations. For example, TiCl₄ and Hünig’s base have been employed to control stereochemistry in analogous systems .

Protection/Deprotection : Sequential Boc and Trt group manipulations (e.g., TFA-mediated Boc deprotection under 0°C conditions) ensure selective functionalization .
Key Validation : Monitor intermediates via TLC (e.g., dichloromethane/methanol 30:1) and confirm purity with HPLC .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

Methodological Answer:

Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers.

Optical Rotation : Measure [α]D values in methanol or chloroform and compare with literature data for analogous compounds (e.g., [α]D +39.7 for a related Boc-protected intermediate) .

X-ray Crystallography : If single crystals are obtainable, use SHELXL for refinement to confirm absolute configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR : Identify key signals, such as the Boc tert-butyl group (δ ~1.38 ppm, singlet) and oxadiazole protons (δ ~6.6–7.9 ppm). For example, the NH proton in the carbamate group appears as a broad singlet at δ ~6.94 ppm .

IR Spectroscopy : Confirm carbonyl stretches (e.g., Boc C=O at ~1684 cm⁻¹ and oxadiazole C=N at ~1616 cm⁻¹) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using ESI or MALDI-TOF (e.g., expected [M+H]⁺ for C₃₂H₄₄N₅O₅: 610.3342).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., oxadiazole cyclization).

Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to stabilize intermediates. For example, DMF enhances nucleophilicity in analogous carbamate formations .

Byproduct Identification : Employ LC-MS to detect side products (e.g., Trt-group hydrolysis) and adjust protecting group strategies accordingly .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding to proteins (e.g., HDACs or kinases). Focus on the oxadiazole moiety’s hydrogen-bonding potential .

Docking Studies : Employ AutoDock Vina to screen against target active sites (e.g., WDR5 or similar epigenetic regulators) .

QM/MM Calculations : Analyze electronic transitions (e.g., charge transfer in the Trt-protected amine) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Q. How can researchers address enantiomeric impurities in final products?

Methodological Answer:

Chiral Resolution : Use preparative HPLC with Chiralpak IA/IB columns and isocratic elution (e.g., hexane:ethanol 90:10).

Enzymatic Kinetic Resolution : Screen lipases or esterases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired enantiomers .

Crystallization-Induced Diastereomer Resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to separate diastereomeric salts .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.

Lyophilization : Freeze-dry the compound under vacuum to remove hydrolytically labile groups (e.g., Boc) .

Inert Atmosphere Storage : Use argon-flushed vials with desiccants (silica gel) to prevent oxidation of the Trt-protected amine .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized?

Methodological Answer:

Catalyst Screening : Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or CuI for coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) for Buchwald-Hartwig aminations .

Protecting Group Compatibility : Ensure Trt and Boc groups remain stable under coupling conditions (e.g., avoid strong bases like NaOtBu) .

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